molecular formula C14H15ClN2O B11236598 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11236598
M. Wt: 262.73 g/mol
InChI Key: BGWVQDYSQKSWHW-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.

    Acetylation: The amine group of the starting material is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and acetamide functional groups. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other carbazole derivatives.

Properties

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-8(18)16-12-7-3-5-10-9-4-2-6-11(15)13(9)17-14(10)12/h2,4,6,12,17H,3,5,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWVQDYSQKSWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC2=C1NC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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